molecular formula C11H10ClN B11903086 3-(2-Chloroethyl)quinoline

3-(2-Chloroethyl)quinoline

Cat. No.: B11903086
M. Wt: 191.65 g/mol
InChI Key: QYUDUAKYXCFSSG-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)quinoline is a heterocyclic aromatic compound that features a quinoline ring system substituted with a 2-chloroethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloroethyl)quinoline typically involves the reaction of quinoline with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium on carbon can be used to facilitate the reaction, and the process is optimized for large-scale production by controlling temperature, pressure, and reaction time.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

    Substitution Products: 3-(2-Azidoethyl)quinoline, 3-(2-Thiocyanatoethyl)quinoline.

    Oxidation Products: Quinoline-3-carboxylic acid derivatives.

    Reduction Products: Tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)quinoline involves its interaction with cellular targets such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites in DNA, leading to DNA damage and cell death. This mechanism is similar to that of other alkylating agents used in chemotherapy. Additionally, the compound may inhibit key enzymes involved in cellular processes, further contributing to its bioactivity.

Comparison with Similar Compounds

    2-Chloroquinoline: A structurally similar compound with a chlorine atom at the second position of the quinoline ring.

    3-(2-Bromoethyl)quinoline: Similar to 3-(2-Chloroethyl)quinoline but with a bromine atom instead of chlorine.

    Quinoline-3-carboxylic acid: A quinoline derivative with a carboxyl group at the third position.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the 2-chloroethyl group allows for specific interactions with biological targets, making it a valuable compound for research and development in medicinal chemistry.

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

3-(2-chloroethyl)quinoline

InChI

InChI=1S/C11H10ClN/c12-6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,7-8H,5-6H2

InChI Key

QYUDUAKYXCFSSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CCCl

Origin of Product

United States

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